![molecular formula C10H14ClN3O B2508142 2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide CAS No. 2411263-12-0](/img/structure/B2508142.png)
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide
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Description
The compound “2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide” is a derivative of 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine . The pyrazole core is an important class of nitrogen-containing heterocycles and is a structural element of natural products and pharmaceutically active compounds .
Molecular Structure Analysis
The molecular structure of this compound is based on the 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine scaffold . The possibility of the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings, is shown .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include 1,3-dipolar cycloaddition and hydrogenation . The regioselectivity for direct insertion of the substituent to the 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine core is also discussed .Physical And Chemical Properties Analysis
The compound has a molecular weight of 314.77, a density of 1.34, a boiling point of 545.8±50.0 °C (Predicted), a flash point of 283.916°C, and a refractive index of 1.675 .Mechanism of Action
Future Directions
properties
IUPAC Name |
2-chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3O/c1-7(11)10(15)13-8-3-2-6-14-9(8)4-5-12-14/h4-5,7-8H,2-3,6H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SODZLYICLYBLSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1CCCN2C1=CC=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide |
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